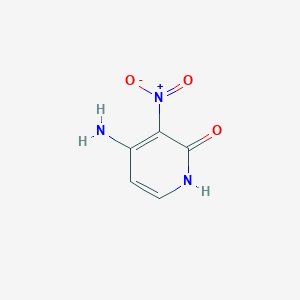

4-Amino-3-nitropyridin-2-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2H,(H3,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLDNSAKBSIEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563907 | |

| Record name | 4-Amino-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-57-3 | |

| Record name | 4-Amino-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Amino-3-nitropyridin-2-ol (CAS No. 88511-57-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-nitropyridin-2-ol, a key chemical intermediate with significant potential in pharmaceutical research and development. This document consolidates available data on its chemical properties, synthesis, and potential applications, offering a valuable resource for professionals in the field.

Chemical Identity and Properties

This compound, registered under CAS number 88511-57-3, is a pyridinone derivative with the molecular formula C₅H₅N₃O₃ and a molecular weight of 155.11 g/mol .[1] It is also known by several synonyms, including 4-Amino-3-nitropyridin-2(1H)-one, 4-Amino-2-hydroxy-3-nitropyridine, and 3-nitro-2-hydroxy-4-aminopyridine.[1] This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 88511-57-3 | [1] |

| Molecular Formula | C₅H₅N₃O₃ | [1] |

| Molecular Weight | 155.11 g/mol | [1] |

| Appearance | Off-white to yellow powder | |

| Purity | ≥95% | |

| Synonyms | 4-Amino-3-nitropyridin-2(1H)-one, 4-Amino-2-hydroxy-3-nitropyridine, 3-nitro-2-hydroxy-4-aminopyridine | [1][3] |

Synthesis and Experimental Protocols

Synthesis of 4-Amino-3-nitropyridine (A Potential Precursor or Analog)

A common method for the synthesis of 4-Amino-3-nitropyridine involves the nitration of 4-aminopyridine (B3432731).[4][5]

Experimental Protocol:

-

Dissolution: Dissolve 4-aminopyridine (5.0 g, 53.2 mmol) in concentrated sulfuric acid under an ice-water bath to control the temperature.[5]

-

Nitration: Slowly add fuming nitric acid (2.5 mL, 55.3 mmol) dropwise, ensuring the reaction temperature remains below 10°C.[5]

-

Reaction: Stir the mixture at room temperature for 5 hours, followed by heating at 90°C for 3 hours.[5]

-

Work-up: After cooling, pour the reaction mixture into ice water and neutralize with ammonia (B1221849) to precipitate the product.[5]

-

Purification: Collect the yellow precipitate by filtration and dry to obtain 4-Amino-3-nitropyridine.[5]

Note: This protocol is for a related compound and would require modification for the synthesis of this compound, likely involving a starting material with a hydroxyl group at the 2-position or a subsequent hydroxylation step.

A potential synthetic pathway to 4-chloro-3-nitropyridin-2-ol, which could be a precursor to the target molecule, involves the diazotization of 4-chloro-2-amino-3-nitropyridine followed by hydrolysis.[6] Subsequent amination could potentially yield the desired product.

Caption: Potential multi-step synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Nitropyridine derivatives, in general, are precursors to a wide range of biologically active compounds, including those with anticancer, antiviral, and anti-inflammatory properties.[7] The presence of the amino, nitro, and hydroxyl groups on the pyridine (B92270) ring provides multiple reactive sites for further chemical modifications, making it a versatile scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules targeting various biological pathways. The development of nitrile-containing pharmaceuticals, for instance, has shown promise in targeting a range of conditions.[8]

Future Research Directions

Further research is warranted to fully elucidate the synthetic pathways, chemical properties, and biological activities of this compound. Key areas for future investigation include:

-

Optimization of Synthesis: Development of a direct and efficient synthesis protocol for this compound.

-

Biological Screening: Comprehensive screening of the compound and its derivatives against a panel of biological targets to identify potential therapeutic applications.

-

Mechanism of Action Studies: For any identified biological activity, detailed studies to understand the underlying mechanism of action are crucial for drug development.

Caption: General drug discovery workflow for novel compounds.

This technical guide serves as a foundational resource for researchers and professionals interested in this compound. As new research emerges, this document will be updated to reflect the latest findings and advancements in the field.

References

- 1. labsolu.ca [labsolu.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-3-nitropyridin-2-ol: A Technical Overview of a Niche Pharmaceutical Intermediate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known chemical properties of 4-Amino-3-nitropyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry. Due to its status as a niche intermediate, publicly available experimental data is limited. This document compiles the available information and presents theoretical and comparative data to facilitate further research and development.

Core Chemical Properties

This compound is a substituted pyridine (B92270) derivative with the molecular formula C5H5N3O3. Its structure, featuring an amino, a nitro, and a hydroxyl group on the pyridine ring, suggests its potential as a versatile building block in the synthesis of more complex molecules.[1][2] It is recognized primarily as a drug intermediate for the synthesis of various active compounds.[1]

Quantitative Data Summary

A significant challenge in the study of this compound is the absence of comprehensive, experimentally determined quantitative data in peer-reviewed literature. The following table summarizes the available information. For comparative purposes, data for the related, and more extensively studied compound, 4-Amino-3-nitropyridine, is also provided.

| Chemical Property | This compound | 4-Amino-3-nitropyridine |

| CAS Number | 88511-57-3[1][2] | 1681-37-4[3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C5H5N3O3[1][2] | C5H5N3O2[3][7][8][10][12] |

| Molecular Weight | 155.11 g/mol [1][2] | 139.11 g/mol [3][7][8][10][12] |

| Melting Point | Data not available | 203-207 °C[3][5][6], 198.0-208.0 °C[4][9], 201-205 °C[10] |

| Boiling Point | Data not available | 255.04 °C (rough estimate)[3] |

| Solubility | Data not available | Insoluble in water[3][6][10] |

| pKa | Data not available | 5.02 ± 0.12 (Predicted)[3] |

Experimental Protocols

Hypothetical Synthesis of this compound

The synthesis of this compound could potentially be achieved through the nitration of a suitable 4-amino-2-hydroxypyridine (B139459) precursor. The following is a generalized, theoretical protocol.

Materials:

-

4-Amino-2-hydroxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Ammonia (B1221849) solution (NH₄OH)

-

Deionized Water

-

Filtration apparatus

-

Standard laboratory glassware

Methodology:

-

Dissolution: Dissolve 4-Amino-2-hydroxypyridine in concentrated sulfuric acid under cooling in an ice bath. The temperature should be maintained between 0-10 °C.

-

Nitration: Slowly add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.

-

Reaction: Stir the mixture at 0-10 °C for several hours, followed by a period of stirring at a higher temperature (e.g., 90 °C) to ensure complete reaction.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice and water.

-

Neutralization: Neutralize the acidic solution by the slow addition of an ammonia solution until a pH of 7 is reached. A precipitate is expected to form.

-

Isolation: Collect the precipitate by filtration.

-

Purification: Wash the collected solid with cold deionized water and dry under reduced pressure. Further purification may be achieved by recrystallization from a suitable solvent.

Disclaimer: This is a theoretical protocol and has not been experimentally validated. Appropriate safety precautions should be taken when handling concentrated acids and nitrating agents.

Reactivity and Potential Signaling Pathways

The chemical structure of this compound suggests several potential avenues for chemical reactivity. The amino group can undergo acylation, alkylation, and diazotization reactions. The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which would significantly alter the electronic properties of the molecule. The hydroxyl group can participate in esterification and etherification reactions.

Given its characterization as a drug intermediate, it is likely a precursor for compounds with potential biological activity. While no specific signaling pathways involving this compound have been described, its derivatives could potentially interact with a variety of biological targets. The "push-pull" electronic nature of the molecule, with the electron-donating amino group and the electron-withdrawing nitro group, could be a basis for designing molecules with specific pharmacodynamic properties.[13]

Visualizations

Logical Relationship of Available Information

Caption: Information availability for this compound.

Hypothetical Experimental Workflow for Synthesis

Caption: Hypothetical synthesis workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 4-Amino-3-nitropyridine CAS#: 1681-37-4 [m.chemicalbook.com]

- 4. L19725.06 [thermofisher.com]

- 5. 4-アミノ-3-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Pyridinamine, 3-nitro- [chembk.com]

- 7. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Amino-3-nitropyridine, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 4-Amino-3-nitropyridine, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 11. 4-氨基-3-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-Amino-3-nitropyridine 97 1681-37-4 [sigmaaldrich.com]

- 13. This compound | 88511-57-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Molecular Structure of 4-Amino-3-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Amino-3-nitropyridin-2-ol (CAS No: 88511-57-3). This compound, also known by its tautomeric name 4-Amino-3-nitropyridin-2(1H)-one, is a valuable intermediate in the synthesis of various active pharmaceutical ingredients and functional materials.[1][2] This guide consolidates available data to facilitate further research and development involving this molecule.

Molecular Structure and Properties

This compound is a pyridine (B92270) derivative characterized by the presence of an amino group at the 4-position, a nitro group at the 3-position, and a hydroxyl group at the 2-position. The molecule has a molecular formula of C₅H₅N₃O₃ and a molecular weight of 155.11 g/mol .[2][3]

The presence of both acidic (hydroxyl) and basic (amino) functional groups, along with the electron-withdrawing nitro group, imparts a unique chemical reactivity to the molecule. It is known to exist in a tautomeric equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one forms.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₅N₃O₃ | [3] |

| Molecular Weight | 155.11 g/mol | [3] |

| CAS Number | 88511-57-3 | [3] |

| Appearance | Yellow solid | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, information regarding its ¹H NMR has been reported.

| Type | Data | Reference |

| ¹H NMR | 400 MHz in DMSO-d₆ | [4] |

For comparative purposes, the well-characterized spectroscopic data of the closely related compound, 4-Amino-3-nitropyridine (CAS: 1681-37-4), is presented below. This data can serve as a useful reference for the characterization of this compound.

Spectroscopic Data for 4-Amino-3-nitropyridine

| Type | Data | Reference |

| ¹H NMR | Spectrum available | [5] |

| Melting Point | 203-207 °C | [6] |

| Mass Spec | [M+H]⁺ m/z: 140.04 | [7] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of related nitropyridine derivatives. The following proposed synthesis involves a multi-step process starting from 2-chloro-4-aminopyridine.

Proposed Synthesis of this compound

Step 1: Nitration of 2-Chloro-4-aminopyridine

This step introduces the nitro group at the 3-position of the pyridine ring.

-

Materials: 2-chloro-4-aminopyridine, concentrated sulfuric acid, 65% nitric acid, ice, ammonia (B1221849) solution.

-

Procedure:

-

At 0°C, dissolve 2-chloro-4-aminopyridine in concentrated sulfuric acid.

-

Slowly add 65% nitric acid dropwise while maintaining the temperature between 15-20°C.

-

Allow the reaction to proceed for 2 hours.

-

Pour the reaction mixture into ice water and stir at 0°C.

-

Neutralize the solution with ammonia to a pH of 3 to precipitate the product, 4-amino-2-chloro-3-nitropyridine (B48866).

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Step 2: Hydrolysis of 4-Amino-2-chloro-3-nitropyridine

This step converts the chloro group at the 2-position to a hydroxyl group.

-

Materials: 4-amino-2-chloro-3-nitropyridine, hydrochloric acid, sodium nitrite (B80452), dichloromethane, anhydrous sodium sulfate.

-

Procedure:

-

Suspend 4-amino-2-chloro-3-nitropyridine in hydrochloric acid at 0-5°C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0-5°C.

-

Stir the reaction mixture at 0-5°C for 30 minutes to 1 hour.

-

Raise the temperature and maintain at 60-80°C for 3 hours to ensure complete hydrolysis.

-

Cool the reaction mixture to 25-30°C and extract the product with dichloromethane.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to isolate this compound.

-

Visualizations

Molecular Structure and Tautomerism

The following diagram illustrates the chemical structure of this compound and its tautomeric equilibrium with 4-Amino-3-nitropyridin-2(1H)-one.

Caption: Tautomeric equilibrium of this compound.

Proposed Synthetic Workflow

The diagram below outlines the proposed multi-step synthesis of this compound.

Caption: Proposed synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 88511-57-3|4-Amino-3-nitropyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 4. 4-Amino-2-hydroxy-3-nitropyridine(88511-57-3) 1H NMR [m.chemicalbook.com]

- 5. 4-Amino-3-nitropyridine(1681-37-4) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Amino-3-nitropyridine 97 1681-37-4 [sigmaaldrich.com]

- 7. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-3-nitropyridin-2-ol

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Amino-3-nitropyridin-2-ol, a valuable intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a substituted pyridine (B92270) derivative with potential applications as a building block in the synthesis of complex heterocyclic molecules. Its structure, featuring amino, nitro, and hydroxyl functional groups on a pyridine core, makes it a versatile precursor for a range of chemical transformations. This guide details a plausible and well-supported multi-step synthesis route, providing experimental protocols and quantitative data for key steps.

Proposed Synthesis Pathway

Technical Guide: Physicochemical Properties of 4-Amino-3-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitropyridin-2-ol is a heterocyclic organic compound with the chemical formula C₅H₅N₃O₃. Its structure, featuring a pyridin-2-one core with both an electron-donating amino group and a potent electron-withdrawing nitro group, imparts a unique electronic and chemical profile. This "push-pull" system and the presence of multiple hydrogen bond donors and acceptors make it a molecule of significant interest. It is primarily recognized as a versatile synthetic intermediate or scaffold for the development of more complex molecules, particularly in the realm of medicinal chemistry for the synthesis of potential therapeutic agents.[1][2] This document provides a comprehensive overview of the available physicochemical data for this compound, outlines general experimental protocols for the determination of its physical properties, and illustrates its role as a key building block in synthetic chemistry.

Core Physical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below. It is important to note that a significant portion of the available data is based on computational predictions, and experimentally verified values are limited.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₃ | [2][3] |

| Molecular Weight | 155.11 g/mol | [2][3] |

| CAS Number | 88511-57-3 | [4] |

| Melting Point | 315-316 °C | |

| Boiling Point (Predicted) | 291.5 ± 40.0 °C | |

| Density (Predicted) | 1.54 ± 0.1 g/cm³ | |

| pKa (Predicted) | 7.83 ± 0.10 | |

| XlogP (Predicted) | -0.2 | |

| Appearance | Solid (usually a yellow powder) | [2] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase and is a crucial indicator of purity.[5]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or an oil bath, and a thermometer or a digital temperature probe.[5][8] The capillary is positioned adjacent to the temperature sensor to ensure accurate reading.[6]

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[5] A preliminary, faster heating can be done to determine an approximate melting range.[5]

-

Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.[5][6][8] For a pure compound, this range is typically narrow (0.5-1.0 °C).[5]

Solubility Determination (Shake-Flask Method)

Solubility is a fundamental property that dictates the choice of solvents for reactions, purification, and formulation.[9] The following qualitative and quantitative methods can be employed.

Qualitative Solubility Assessment: This method provides a general classification of the compound's solubility in various solvents.[10][11]

Methodology:

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a series of test tubes.[10][12]

-

Solvent Addition: A known volume of a specific solvent (e.g., 0.75 mL of water, ethanol, dichloromethane, etc.) is added to each test tube in portions.[10][12]

-

Mixing and Observation: After each addition, the test tube is vigorously shaken.[10][12] The compound is classified as soluble if it completely dissolves, partially soluble if some solid remains, and insoluble if no significant dissolution is observed.[13]

-

pH and Acid/Base Solubility: For water-soluble compounds, the pH of the resulting solution can be tested with litmus (B1172312) or pH paper to indicate acidic or basic properties.[11] For water-insoluble compounds, solubility can be tested in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to identify basic and acidic functional groups, respectively.[10][11]

Quantitative Solubility Determination (Gravimetric Method): This protocol determines the equilibrium solubility of the compound in a specific solvent at a given temperature.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the desired solvent to ensure a solid phase remains. The vial is sealed to prevent solvent evaporation.

-

Equilibration: The vial is placed in a constant temperature shaker bath and agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Sample Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and a known volume is transferred to a pre-weighed container.

-

Solvent Evaporation and Measurement: The solvent is evaporated, and the container with the solid residue is weighed. The difference in weight gives the mass of the dissolved this compound.

-

Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.

Synthetic Utility and Logical Workflow

This compound is a valuable intermediate in organic synthesis due to the presence of multiple reactive sites. The amino, nitro, and hydroxyl groups can be selectively modified to create a diverse range of derivatives. The following diagram illustrates a conceptual workflow for the synthetic utilization of this compound.

Caption: Synthetic utility workflow of this compound.

Conclusion

This compound is a synthetically important molecule with a unique substitution pattern that makes it an attractive starting material for the synthesis of a variety of more complex compounds with potential applications in medicinal chemistry and materials science. While there is a scarcity of experimentally determined physical property data in the public domain, the information available, largely from predictive models, provides a foundational understanding of this compound. The application of standardized experimental protocols will be crucial for generating a more complete and verified physicochemical profile, which will further aid in its utilization in research and development.

References

- 1. This compound | 88511-57-3 | Benchchem [benchchem.com]

- 2. 4-Amino-2-hydroxy-3-nitropyridine Manufacturer & Supplier in China | Properties, Uses, Safety, Price & Availability [pipzine-chem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. labsolu.ca [labsolu.ca]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

Navigating the Solubility Landscape of 4-Amino-3-nitropyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for the compound 4-Amino-3-nitropyridin-2-ol, a significant intermediate in the synthesis of various active pharmaceutical ingredients. While quantitative solubility data remains limited in publicly accessible literature, this document compiles qualitative information and outlines a standard experimental protocol for its determination. This guide is intended to assist researchers and professionals in drug development in understanding and working with this compound.

Summary of Solubility Data

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in peer-reviewed literature. However, qualitative assessments from various chemical suppliers and databases provide a general understanding of its solubility profile. The compound is consistently reported as being insoluble in water. While solubility in common organic solvents like ethanol (B145695) and dichloromethane (B109758) has been mentioned, precise numerical values are not provided.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | Not Specified | Insoluble | Qualitative |

| Ethanol | Not Specified | Soluble (unconfirmed) | Qualitative |

| Dichloromethane | Not Specified | Soluble (unconfirmed) | Qualitative |

It is crucial for researchers to experimentally determine the precise solubility of this compound in their specific solvent systems and experimental conditions.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following is a detailed methodology adapted for the analysis of this compound.

1. Objective:

To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

2. Materials:

-

This compound (solid form)

-

Selected solvent (e.g., water, ethanol, DMSO, buffers at various pH)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method.

-

Analytical balance

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined through a preliminary experiment by measuring the concentration at different time points until it remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifuge the vials at a high speed.

-

Filter an aliquot of the supernatant through a syringe filter. It is important to ensure that the filter material does not adsorb the compound.

-

-

-

Sample Analysis:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another suitable analytical technique.

-

-

Quantification:

-

Prepare a standard calibration curve using solutions of known concentrations of this compound.

-

Determine the concentration of the compound in the sample by comparing its analytical response to the calibration curve.

-

Calculate the solubility by taking the dilution factor into account.

-

4. Data Reporting:

The solubility should be reported in units such as mg/mL or mol/L, along with the specific solvent, temperature, and pH (if applicable).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Role in Synthesis of Bioactive Molecules

This compound is a valuable precursor in the synthesis of a variety of bioactive molecules. Nitropyridines, in general, are versatile intermediates in medicinal chemistry. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This allows for the construction of diverse molecular scaffolds with potential therapeutic applications, including but not limited to kinase inhibitors and other targeted therapies. The strategic placement of the amino, nitro, and hydroxyl groups on the pyridine (B92270) ring makes this compound a key building block for creating complex heterocyclic systems.

Spectroscopic Characterization of 4-Amino-3-nitropyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectroscopic Data Analysis

While specific experimental spectra for 4-Amino-3-nitropyridin-2-ol are not available, the spectroscopic data for the closely related analogue, 4-Amino-3-nitropyridine, is presented below. These values can serve as a useful benchmark for the anticipated spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for 4-Amino-3-nitropyridine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.12 | d | 5.4 | H-6 |

| 7.98 | s | - | H-2 |

| 6.70 | d | 5.4 | H-5 |

| 6.45 | br s | - | -NH₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 4-Amino-3-nitropyridine

| Chemical Shift (δ) ppm | Assignment |

| 154.0 | C-4 |

| 152.1 | C-6 |

| 139.2 | C-2 |

| 131.0 | C-3 |

| 108.1 | C-5 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for 4-Amino-3-nitropyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480 - 3300 | Strong, Broad | N-H stretch (Amino group) |

| 1640 | Strong | N-H bend (Amino group) |

| 1580 | Strong | C=C stretch (Aromatic ring) |

| 1520 | Strong | N-O asymmetric stretch (Nitro group) |

| 1350 | Strong | N-O symmetric stretch (Nitro group) |

| 830 | Medium | C-N stretch |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 4-Amino-3-nitropyridine

| m/z | Ion |

| 139.04 | [M]⁺ |

| 123.04 | [M-O]⁺ |

| 109.04 | [M-NO]⁺ |

| 93.04 | [M-NO₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. These can be adapted for the analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is adequate for the instrument.

-

Cap the NMR tube and carefully wipe the outside to remove any contaminants.

Data Acquisition:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the expected chemical shift range for aromatic and amine protons.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR to obtain a clear spectrum.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet die.

-

Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the beam path and record the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization:

-

For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the high-vacuum source of the mass spectrometer.

-

The sample is heated to induce volatilization.

-

The gaseous molecules are then ionized, typically using Electron Ionization (EI) at 70 eV.

Data Acquisition:

-

Instrument: A mass spectrometer, such as a single quadrupole or time-of-flight (TOF) analyzer.

-

Procedure: The ions generated in the source are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel chemical compound.

Caption: Workflow for Chemical Compound Characterization.

A Technical Guide to Nitropyridine Derivatives in Drug Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of nitropyridine derivatives, a cornerstone class of N-heterocycles in medicinal and agricultural chemistry.[1][2] The unique electronic properties conferred by the electron-withdrawing nitro group on the pyridine (B92270) ring make these compounds highly versatile precursors and valuable scaffolds in the synthesis of a wide array of bioactive molecules.[3] This document details their synthesis, reactivity, and applications, presenting key quantitative data, experimental protocols, and workflow visualizations to support advanced research and development.

Introduction: The Significance of the Nitropyridine Scaffold

The pyridine ring is a privileged structural motif in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing this moiety as of 2021.[1][2] Nitropyridines, as a specific class of these derivatives, serve two primary roles: as bioactive molecules in their own right and as versatile intermediates for more complex chemical structures.[1][4][5] The nitro group significantly influences the pyridine ring's reactivity, facilitating nucleophilic aromatic substitution (SNAr) reactions and serving as a precursor to other functional groups, such as amines, which opens pathways to fused heterocyclic systems.[2][6] Consequently, nitropyridine derivatives have been successfully developed into a range of therapeutic and agricultural agents, including antitumor, antiviral, anti-neurodegenerative, antifungal, herbicidal, and insecticidal compounds.[1][2][4]

Synthesis and Reactivity

The synthesis of nitropyridine derivatives can be approached through several methods, primarily involving the direct nitration of pyridine or the functionalization of pre-existing substituted pyridines.

Direct Nitration

Direct electrophilic nitration of the pyridine ring is challenging due to the ring's electron-deficient nature. However, methods have been developed to achieve this, such as reacting pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, which then undergoes rearrangement, often facilitated by treatment with SO₂/HSO₃⁻, to yield 3-nitropyridines.[7][8][9]

Key Synthetic Transformations

Nitropyridines are valuable building blocks due to their predictable reactivity, which allows for the strategic introduction of various functionalities.

-

Nucleophilic Aromatic Substitution (SNAr): Halogenated nitropyridines, such as 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine, are excellent substrates for SNAr reactions.[3] The chloro group acts as a good leaving group, allowing for the introduction of amines, alcohols, and other nucleophiles to build more complex molecular scaffolds.[1][3]

-

Nitro Group Reduction: The nitro group can be readily and selectively reduced to an amino group.[6] This transformation is fundamental in medicinal chemistry, as it yields aminopyridines that are key precursors for creating fused heterocyclic systems like imidazopyridines and triazolopyridines or for further derivatization via amide bond formation.[6][10]

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effectively used to form carbon-nitrogen bonds, coupling the nitropyridine core with various aromatic and heteroaromatic rings to generate diverse compound libraries.[11]

-

Cyclization Reactions: Nitropyridines are crucial starting materials for synthesizing fused bicyclic systems. The Bartoli cyclization, for instance, uses nitropyridines and vinyl Grignard reagents to produce azaindoles, which are important scaffolds in kinase inhibitors and other therapeutic agents.[12]

Applications in Medicinal Chemistry and Agrochemicals

The diverse reactivity of nitropyridine derivatives has led to their use in developing a wide range of biologically active compounds.

Anticancer Agents

Nitropyridine scaffolds are integral to the development of kinase inhibitors, a major class of anticancer drugs.[3][11] The ability to functionalize the pyridine ring allows for the precise tuning of interactions with the kinase active site.

Antimicrobial Agents

Derivatives have shown significant potential as antibacterial and antifungal agents.[1] For example, certain nitropyridine-containing complexes exhibit antimicrobial activity against various bacterial strains, and other derivatives have shown promising antitubercular activity.[1][13]

Agrochemicals

Nitropyridines have been successfully utilized as precursors for potent herbicides and insecticides.[1] Specific derivatives have demonstrated high herbicidal activity against common weeds like barnyard grass and others have shown significant insecticidal effects with low lethal concentrations.[1]

Other Therapeutic Areas

The versatility of this scaffold has led to its exploration in a multitude of therapeutic areas, including the development of agents with antiviral, anti-neurodegenerative, and anti-inflammatory properties.[1][2]

Quantitative Biological and Physicochemical Data

The following tables summarize key quantitative data for various nitropyridine derivatives reported in the literature, highlighting their potency in different biological assays.

Table 1: Enzyme Inhibition and Herbicidal Activity

| Compound Class | Target/Assay | IC50 Value | Reference |

|---|---|---|---|

| 5-Nitropyridin-2-yl Derivative | Chymotrypsin Inhibition | 8.67 ± 0.1 μM | [1] |

| 5-Nitropyridin-2-yl Derivative | Urease Inhibition | 29.21 ± 0.98 μM | [1] |

| Phenylaminoacetate Derivative | Herbicidal Activity (Barnyard Grass) | 27.7 mg/L | [1] |

| Pyridyloxy-acetophenone Oxime Ether | Protoporphyrinogen Oxidase Inhibition | 3.11–4.18 μM | [1] |

| Substituted Nitropyridine | JAK2 Kinase Inhibition | 8.5–12.2 µM |[4] |

Table 2: Antimicrobial and Insecticidal Activity

| Compound Class | Activity | Measurement | Value | Reference |

|---|---|---|---|---|

| Nitropyridine-based Insecticide (Derivative 45) | Insecticidal (M. separate, P. xylostella, P. litura) | LD50 | 4–12 mg/L | [1] |

| Nitropyridine-based Insecticide (Derivative 46) | Insecticidal (M. separate, P. xylostella, P. litura) | LD50 | 4–12 mg/L | [1] |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivative | Antitubercular | MIC | 4-64 μg/mL |[13] |

Key Experimental Protocols and Workflows

This section provides detailed methodologies for key synthetic transformations involving nitropyridine derivatives and visual workflows for common synthetic strategies.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) This protocol is adapted from the synthesis of nitropyridine-linked 4-arylidenethiazolidin-4-ones.[1]

-

Chlorination: To a solution of 2-amino-5-nitropyridine (B18323) (1 eq.) in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride (1.1 eq.) dropwise at 0 °C.

-

Thiocyanate (B1210189) Addition: Stir the mixture at room temperature for 2-3 hours. After completion (monitored by TLC), add ammonium (B1175870) thiocyanate (1.2 eq.) and continue stirring for 12 hours.

-

Cyclization: The resulting intermediate, 5-nitropyridyliminothiazolidin-4-one, is isolated after workup (e.g., extraction with an organic solvent and purification by column chromatography).

-

Condensation: The purified intermediate (1 eq.) is dissolved in glacial acetic acid, and an appropriate aromatic aldehyde (1.1 eq.) is added.

-

Product Formation: The reaction mixture is refluxed for 6-8 hours. Upon cooling, the solid product precipitates, which is then filtered, washed, and recrystallized to yield the final arylidene derivative.

Protocol 2: Reduction of a Nitro Group to an Amino Group This protocol describes a general method for synthesizing 3,4-diaminopyridine (B372788) from 3-amino-4-nitropyridine (B85709), a key step for creating fused heterocycles.[10]

-

Catalyst Suspension: In a flask suitable for hydrogenation, suspend Palladium on Carbon (10% Pd/C, ~5-10 mol%) in a solvent such as methanol (B129727) or ethanol.

-

Substrate Addition: Add 3-amino-4-nitropyridine (1 eq.) to the suspension.

-

Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) and stir the reaction vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 4-24 hours).

-

Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3,4-diaminopyridine, which can often be used in the next step without further purification.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows in the synthesis of nitropyridine derivatives and their downstream products.

Caption: General synthetic pathways from pyridine to complex derivatives.

Caption: General workflow for synthesizing kinase inhibitors.[3]

Caption: Synthesis of fused heterocycles from 3-amino-4-nitropyridine.[10]

Conclusion

Nitropyridine derivatives continue to be a highly valuable and promising class of compounds in synthetic and medicinal chemistry. Their accessible synthesis and predictable reactivity provide a robust platform for the generation of diverse molecular libraries. From potent kinase inhibitors in oncology to novel agrochemicals, the applications of nitropyridines are extensive and continue to expand. Future research will likely focus on developing more efficient and selective synthetic methodologies and exploring the vast chemical space accessible from these versatile building blocks to address ongoing challenges in medicine and agriculture.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chempanda.com [chempanda.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

The Biological Significance of Aminonitropyridines: A Technical Guide for Researchers

Introduction: Aminonitropyridines, a class of heterocyclic compounds characterized by a pyridine (B92270) ring bearing both an amino and a nitro group, have emerged as a versatile scaffold in medicinal chemistry. Their unique electronic properties, arising from the interplay of the electron-donating amino group and the electron-withdrawing nitro group, contribute to a diverse range of biological activities. This technical guide provides an in-depth overview of the biological significance of aminonitropyridines, focusing on their therapeutic potential, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

Aminonitropyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Enzyme Inhibition

A primary mechanism through which aminonitropyridines exert their anticancer effects is through the inhibition of critical enzymes involved in cell cycle regulation and signal transduction.

-

Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) Inhibition: Certain aminopyridine-based compounds have been identified as dual inhibitors of CDK9 and HDAC1. Co-inhibition of these enzymes can synergistically enhance antitumor effects and potentially overcome drug resistance.

-

Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is crucial for cell growth and differentiation, and its dysregulation is implicated in various cancers. Aminopyridine derivatives have been developed as potent and selective inhibitors of JAK2, a key component of this pathway.

Cytotoxicity Data

The in vitro cytotoxic activity of various aminonitropyridine and related aminopyridine derivatives against different cancer cell lines is summarized in Table 1. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Platinum(II) complexes with aminonitropyridine ligands | Hela, MCF-7 | Generally better than cisplatin | [1] |

| 4-Aminopyrazolo[3,4-d]pyrimidine derivatives | Leukemia | Varies | [2] |

| Thiophenyl Thiazolyl-Pyridine Hybrids | A549 (Lung Cancer) | 0.452 - >10 | [3] |

| Pyridine Derivatives | HCT-116, MCF-7, HepG2, A549 | 19.3 - 70.7 | [4] |

| Indenopyridine Derivatives | MCF7 (Breast Cancer) | 4.34 - >10 | [5] |

| Platinum(II) 1-Methylnitropyrazole Complexes | MCF-7, ES-2, A-549 | 0.7 - >100 | [6] |

| Aminothiazole and Aminopyridine Conjugates | A2780 (Ovarian Cancer) | 11.52 - >50 | [7] |

| Pyrido[2,3-d]pyrimidine Derivatives | HeLa, HepG-2, MCF-7 | 3.98 - 17.52 | [5] |

| 2-Aminopyridine (B139424) Derivatives (USP7 inhibitors) | HCT116 | 7.6 - 17.0 | [8] |

| Aminopyrimidine Derivatives (EGFR inhibitors) | H1975 | 0.086 | [9] |

| Pyridothienopyrimidine Derivatives | HepG-2, MCF-7 | 1.17 - 2.79 | [10] |

Antimicrobial and Antifungal Activity

Aminonitropyridines also exhibit a broad spectrum of antimicrobial and antifungal activities, making them promising candidates for the development of new anti-infective agents.

Mechanism of Action

The antimicrobial and antifungal effects of aminonitropyridines are believed to stem from their ability to interfere with essential cellular processes in microorganisms, such as DNA synthesis, enzyme function, and cell wall integrity. The presence of the nitro group can also contribute to the generation of reactive nitrogen species, which are toxic to microbial cells.

Antimicrobial and Antifungal Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 2 summarizes the MIC values for various aminonitropyridine and related derivatives against a range of bacteria and fungi.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Amino-3-cyanopyridine derivative (2c) | Staphylococcus aureus, Bacillus subtilis | 0.039 | [2][11] |

| 2-Amino-3-cyanopyridine derivative (2c) | Bacillus cereus, Enterococcus faecalis, Micrococcus luteus | 78 | [2] |

| 2-Amino-3-cyanopyridine derivative (2c) | Listeria monocytogenes | 156 | [2] |

| Pyridothienopyrimidine Derivatives | Various Bacteria and Fungi | 4 - 16 | [10] |

| Amide Derivatives with Cyclopropane | Candida albicans | 16 - 128 | [12] |

| Imidazole Derivatives | Candida spp. | 200 - 312.5 | [9] |

Enzyme Inhibition

Beyond their roles in cancer and infectious diseases, aminonitropyridines have been investigated as inhibitors of other clinically relevant enzymes.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastric ulcers. Inhibition of urease is a promising therapeutic strategy for the treatment of these infections.

Urease Inhibition Data

The inhibitory activity of aminonitropyridine derivatives against urease is presented in Table 3.

| Compound Class | IC50 (µM) | Reference |

| Phenylurea-pyridinium hybrids | 143.42 - 250.08 | [1] |

| Substituted benzoylguanidines | 27.1 - >50 | [13] |

| N,N'-disubstituted thioureas | 8.4 - 20.3 | [14] |

| Phosphoramide derivatives | 0.002 - 0.063 | [14] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the significance of aminonitropyridines. The following diagrams, generated using Graphviz, illustrate key concepts.

Inhibition of the JAK/STAT Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Spectroscopic Investigation of 4-Amino-3-nitropyridin-2-ol: A Technical Guide

Disclaimer: As of late 2025, dedicated theoretical and spectroscopic studies on 4-Amino-3-nitropyridin-2-ol are not extensively available in public-domain literature. This technical guide therefore outlines a comprehensive research framework based on established computational and experimental protocols successfully applied to structurally analogous compounds, such as 4-amino-3-nitropyridine (B158700) and 2-amino-3-nitropyridine. The data presented herein is illustrative, serving as a template for future research endeavors.

Introduction

This compound is a substituted pyridine (B92270) derivative of interest to researchers in medicinal chemistry and materials science. As a drug intermediate, understanding its molecular structure, electronic properties, and vibrational characteristics is crucial for the rational design of novel therapeutics and functional materials.[1][2] Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into these properties at an atomic level, complementing and guiding experimental characterization.

This guide details a robust methodology for the comprehensive theoretical and spectroscopic analysis of this compound. It covers the proposed computational protocols for geometry optimization, vibrational frequency analysis, and electronic property prediction, alongside parallel experimental techniques for synthesis and validation.

Proposed Theoretical Investigation Workflow

A typical workflow for the theoretical analysis of a molecule like this compound involves several sequential steps, from initial structure definition to in-depth analysis of its quantum chemical properties. The logical progression of this workflow is illustrated below.

Caption: Logical workflow for the theoretical study of this compound.

Detailed Methodologies

Computational Protocol

The quantum chemical calculations would be performed using a program package such as Gaussian or ORCA.[3] The methodology would be based on Density Functional Theory (DFT), which is known to provide a good balance between accuracy and computational cost for molecules of this size.[4][5]

-

Geometry Optimization: The molecular structure of this compound would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[6][7] This level of theory is well-suited for calculating the geometric parameters (bond lengths, bond angles) of organic molecules.[8] The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

-

Vibrational Analysis: Harmonic vibrational frequencies would be calculated at the same B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.967 for B3LYP) to correct for anharmonicity and basis set deficiencies, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra.[6] Potential Energy Distribution (PED) analysis would be performed to provide a detailed assignment of the vibrational modes.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and charge transfer characteristics.[6] The Molecular Electrostatic Potential (MEP) map would also be generated to identify electrophilic and nucleophilic sites.

-

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory, typically modeling the solvent effect (e.g., DMSO) using the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM).[7][8]

Proposed Synthesis and Experimental Characterization Protocol

A plausible synthetic route can be adapted from methods used for similar nitropyridines.[9]

-

Synthesis: A potential synthesis could involve the nitration of a suitable precursor, such as 4-aminopyridin-2-ol. The precursor would be dissolved in concentrated sulfuric acid under cooling, followed by the slow, dropwise addition of fuming nitric acid. The reaction mixture would be stirred at a controlled temperature before being carefully neutralized to precipitate the product. The crude product would then be purified by recrystallization.

Caption: A potential synthesis pathway for this compound.

-

Spectroscopic Characterization:

-

FT-IR and FT-Raman: The FT-IR spectrum would be recorded in the 4000–400 cm⁻¹ range using the KBr pellet technique. The FT-Raman spectrum would be recorded in the 4000–50 cm⁻¹ range using a laser excitation source.[6]

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be recorded in a suitable solvent (e.g., ethanol) to identify the electronic transitions, which can be compared with values calculated via Time-Dependent DFT (TD-DFT).[6]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field spectrometer using a deuterated solvent like DMSO-d₆.

-

Expected Quantitative Data

The theoretical calculations would yield a wealth of quantitative data. The following tables illustrate how this data would be structured for clear comparison and analysis.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated (Å or °) | Experimental (Å or °) |

| Bond Lengths | C2-O1 | Value | Value |

| C3-N2 | Value | Value | |

| C4-N3 | Value | Value | |

| N2-O2 | Value | Value | |

| N2-O3 | Value | Value | |

| Bond Angles | O1-C2-C3 | Value | Value |

| C2-C3-N2 | Value | Value | |

| C3-C4-N3 | Value | Value | |

| O2-N2-O3 | Value | Value |

Table 2: Vibrational Wavenumbers and Assignments (Illustrative)

| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment (PED %) | Mode Description |

| FT-IR | Raman | (Scaled) | |

| Value | Value | Value | Assignment |

| Value | Value | Value | Assignment |

| Value | Value | Value | Assignment |

| Value | Value | Value | Assignment |

| Value | Value | Value | Assignment |

Table 3: Calculated Electronic and Thermodynamic Properties (Illustrative)

| Property | Value | Unit |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Energy Gap (ΔE) | Value | eV |

| Dipole Moment | Value | Debye |

| Zero-Point Vibrational Energy | Value | kcal/mol |

| Enthalpy | Value | kcal/mol |

| Gibbs Free Energy | Value | kcal/mol |

Relationship Between Theory and Experiment

The synergy between theoretical calculations and experimental results is critical for a thorough understanding of the molecule. Theoretical predictions guide the interpretation of experimental spectra, while experimental data serve to validate and refine the computational model.

Caption: The synergistic relationship between theoretical and experimental studies.

Conclusion

This technical guide outlines a robust, multi-faceted approach for the theoretical and experimental investigation of this compound. By combining Density Functional Theory calculations for geometry, vibrational modes, and electronic properties with empirical synthesis and spectroscopic characterization (FT-IR, FT-Raman, NMR, UV-Vis), researchers can achieve a deep and validated understanding of this molecule's fundamental characteristics. The proposed workflow and methodologies, benchmarked against studies of similar compounds, provide a clear and effective roadmap for future research in this area, ultimately aiding in its application in drug development and materials science.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 88511-57-3 | Benchchem [benchchem.com]

- 3. jetir.org [jetir.org]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. staff.najah.edu [staff.najah.edu]

- 8. researchgate.net [researchgate.net]

- 9. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

quantum chemical calculations for nitropyridines

An In-depth Technical Guide to Quantum Chemical Calculations for Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyridines are a class of heterocyclic compounds that garner significant interest across various scientific disciplines, including medicinal chemistry, materials science, and agrochemistry.[1][2] The presence of one or more electron-withdrawing nitro groups on the pyridine (B92270) ring profoundly influences the molecule's electronic structure, stability, and reactivity.[3] This makes them valuable precursors for synthesizing novel pharmaceutical agents and high-energy materials.[1]

Quantum chemical calculations have become an indispensable tool for elucidating the molecular structure, electronic properties, and chemical behavior of nitropyridines at the atomic level.[4][5] These computational methods allow researchers to predict a wide range of properties, from heats of formation to spectroscopic signatures and reaction pathways, offering insights that can be challenging to obtain through experimental means alone.[6] This guide provides a comprehensive overview of the theoretical methodologies, key calculated properties, and practical applications of quantum chemical calculations in the study of nitropyridines.

Theoretical Methodologies: A Standard Protocol

The computational investigation of nitropyridines typically relies on Density Functional Theory (DFT) due to its favorable balance of accuracy and computational cost for organic molecules.[5][7] Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are also employed for higher accuracy calculations.[8][9]

Computational Protocol

A standard computational workflow for analyzing nitropyridines involves a sequential, multi-step process to ensure the reliability of the calculated properties.[7]

-

Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved by optimizing the molecular structure using a selected level of theory, such as the B3LYP hybrid functional combined with a Pople-style basis set like 6-31G(d,p) or 6-311++G(d,p).[7][10][11]

-

Frequency Calculation: Following optimization, vibrational frequency analysis is performed at the same level of theory.[7] This step serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.[11][12]

-

Property Calculation: Once a stable geometry is confirmed, single-point energy calculations are conducted to determine various electronic and molecular properties.[7] This may involve using the same or a higher level of theory to obtain more accurate values for properties like HOMO-LUMO energies, molecular electrostatic potential, and NBO charges.

Key Calculated Properties and Applications

Quantum chemical calculations provide a wealth of quantitative data that informs our understanding of nitropyridine chemistry.

Structural and Energetic Properties

The stability of different nitropyridine isomers is a critical factor, especially in the context of energetic materials. DFT methods are widely used to calculate total electronic energies and heats of formation (HOF) to assess and compare the relative stabilities of these compounds.[13] Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often employed to achieve more accurate HOF values by canceling out systematic errors in the calculations.[13]

Table 1: Calculated Heats of Formation (HOF) for Select Nitropyridine Derivatives Data extracted from a study using the B3P86 functional with various basis sets. All values are in kJ/mol.

| Compound | HOF (6-31G(d,p)) | HOF (6-31++G(d,p)) | HOF (6-311G(d,p)) | HOF (cc-pVDZ) |

| 2-Nitropyridine | 117.4 | 125.9 | 124.2 | 122.0 |

| 3-Nitropyridine | 117.6 | 126.5 | 124.7 | 122.5 |

| 4-Nitropyridine | 113.8 | 122.4 | 120.6 | 118.4 |

| 2,6-Dinitropyridine | 152.0 | 166.7 | 165.7 | 162.2 |

| 3,5-Dinitropyridine | 154.2 | 169.5 | 167.9 | 164.5 |

Source: Adapted from L. Türker et al., Journal of Energetic Materials.[13]

Studies have shown that the stability of nitropyridine derivatives often increases when the nitro group is positioned closer to the nitrogen heteroatom of the pyridine ring.

Electronic Properties and Aromaticity

The electronic nature of nitropyridines dictates their reactivity and potential applications in drug design and materials science.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical polarizability.[10][14] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-deficient (positive potential) regions.[7][15] These maps are invaluable for predicting sites susceptible to nucleophilic and electrophilic attack. For nitropyridines, the area around the nitro group is strongly electron-deficient, while the nitrogen atom of the pyridine ring is an electron-rich site.

-

Aromaticity (NICS): Nucleus-Independent Chemical Shift (NICS) is a common computational method to quantify the aromaticity of a cyclic system.[13] Negative NICS values at the ring center indicate aromatic character. Calculations show that the attachment of nitro groups tends to stabilize the parent pyridine structure by increasing its aromaticity (i.e., making the NICS value more negative).

Table 2: Calculated NICS(0) Values for Pyridine and Select Nitropyridines Calculated at the B3LYP/6-31G(d,p) level. NICS(0) is the value at the geometric center of the ring.

| Compound | NICS(0) Value |

| Pyridine | -8.08 |

| 2-Nitropyridine | -9.22 |

| 3-Nitropyridine | -9.31 |

| 4-Nitropyridine | -10.54 |

| 2,6-Dinitropyridine | -10.44 |

| 3,5-Dinitropyridine | -12.46 |

Source: Adapted from L. Türker et al., Journal of Energetic Materials.[13]

Reactivity and Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the strong electron-withdrawing nature of the nitro group.[1][3] This electronic feature makes the nitropyridine ring highly susceptible to nucleophilic attack. The nitro group activates the ortho and para positions relative to its location for Nucleophilic Aromatic Substitution (SNAr).[3] In some cases, the nitro group itself can act as a leaving group and be displaced by a strong nucleophile.[2][3] This reactivity is a cornerstone for the functionalization of the pyridine ring, allowing for the synthesis of a diverse range of derivatives.[2]

Conclusion

Quantum chemical calculations, particularly those based on Density Functional Theory, provide a powerful and predictive framework for investigating the chemistry of nitropyridines. These computational tools enable researchers to determine structural stabilities, map electronic properties, quantify aromaticity, and predict reactivity with a high degree of confidence. The insights gained from these calculations are crucial for the rational design of new nitropyridine-based compounds, accelerating innovation in fields ranging from drug development to the creation of advanced materials. As computational resources and theoretical methods continue to evolve, the role of quantum chemistry in exploring the vast chemical space of nitropyridines is set to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 6. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computing vibrational spectra from ab initio molecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Orbitals and Electronic Properties Calculation | Rowan Documentation [docs.rowansci.com]

4-Amino-3-nitropyridin-2-ol: A Technical Overview for Research and Development

For researchers, scientists, and drug development professionals, 4-Amino-3-nitropyridin-2-ol presents itself as a valuable chemical intermediate. This technical guide consolidates available data on its properties, commercial availability, and potential synthetic applications, providing a foundational resource for its use in medicinal chemistry and materials science.

Physicochemical Properties and Commercial Availability

This compound, also known by its synonyms 4-Amino-2-hydroxy-3-nitropyridine and 4-Amino-3-nitropyridin-2(1H)-one, is a pyridinone derivative with the chemical formula C₅H₅N₃O₃ and a molecular weight of 155.11 g/mol [1]. It is available from a variety of commercial chemical suppliers. While purity levels may vary by supplier, it is commonly offered with a purity of 97% or higher[1].

A summary of key physicochemical data is presented in Table 1 for easy reference.

| Property | Value | Source |

| CAS Number | 88511-57-3 | [1] |

| Molecular Formula | C₅H₅N₃O₃ | [1] |

| Molecular Weight | 155.11 g/mol | [1] |

| Appearance | Not specified in search results | |

| Purity | ≥ 97% | [1] |

| Melting Point | Not specified in search results | |

| Solubility | Not specified in search results |

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. While this guide does not endorse any specific supplier, a partial list is provided in Table 2 to aid in procurement. Researchers are advised to request certificates of analysis from suppliers to verify purity and other specifications.

| Supplier | Website |

| MedchemExpress | --INVALID-LINK-- |

| LabSolutions | --INVALID-LINK-- |

| BLD Pharm | --INVALID-LINK-- |

| ChemWhat | Not specified in search results |

| Pipzine Chemicals | Not specified in search results |

Synthesis and Derivatization Potential

The functional groups present in this compound—an amino group, a nitro group, and a hydroxyl group on a pyridine (B92270) ring—offer multiple avenues for chemical modification. The amino group can undergo reactions such as acylation and alkylation, while the hydroxyl group can be a site for esterification and etherification. The nitro group can be reduced to an amino group, opening up further derivatization possibilities, or it can participate in nucleophilic substitution reactions[2].

The general reactivity of nitropyridines makes them versatile precursors for a wide range of bioactive molecules, including those with potential antibacterial, antifungal, and anticancer activities[2][3].

Applications in Research and Drug Discovery

This compound is primarily positioned as a drug intermediate for the synthesis of various active compounds[4]. The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with biological targets[5].

While specific examples of drug candidates derived from this compound are not documented in the available literature, its structural motifs are found in compounds investigated for a range of therapeutic areas. For instance, nitropyridine derivatives have been explored as inhibitors of necroptosis and as ligands in bioactive coordination compounds[3]. The development of novel imidazo[4,5-b]pyridines and other heterocyclic systems often utilizes nitropyridine precursors[3].

The logical workflow for utilizing this compound in a drug discovery program would typically involve its incorporation as a building block in the synthesis of a library of novel compounds. These compounds would then be subjected to biological screening to identify potential therapeutic agents.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-Amino-3-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals